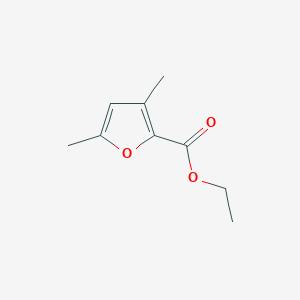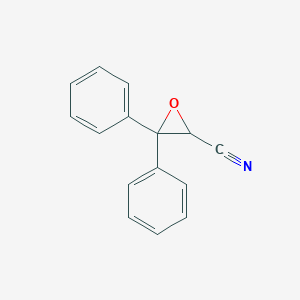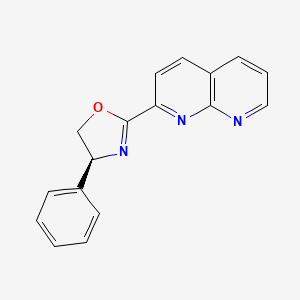
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazoline ring. This intermediate is then reacted with N,N-bis(2-hydroxyethyl)benzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure the high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve the use of solvents, controlled temperatures, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for further studies in drug development.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context but often involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazoline derivatives and sulfonamide-containing compounds. Examples include:
- 4-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
The presence of the 4-chlorophenyl group further enhances its chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C19H22ClN3O4S |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O4S/c20-16-3-1-15(2-4-16)19-9-10-23(21-19)17-5-7-18(8-6-17)28(26,27)22(11-13-24)12-14-25/h1-8,24-25H,9-14H2 |
Clé InChI |
MFSDVTHDZNQWBH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


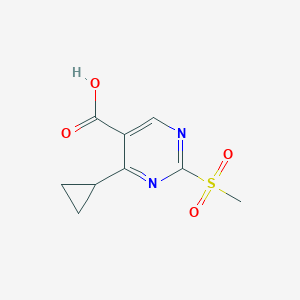
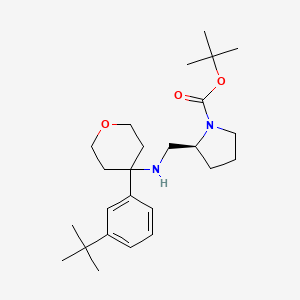
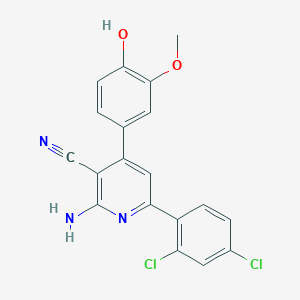
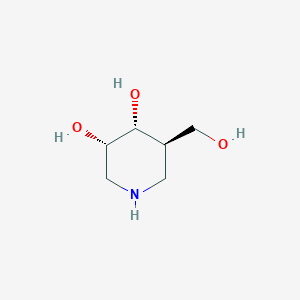

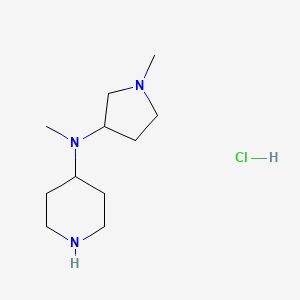
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
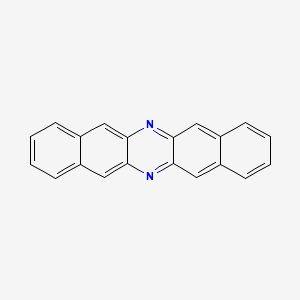

![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
